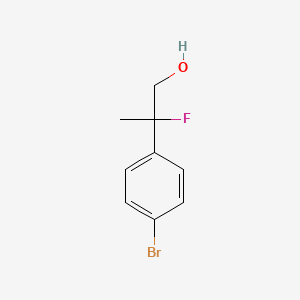

2-(4-Bromophenyl)-2-fluoropropan-1-ol

Description

Significance of Fluorine Incorporation in Molecular Design and Synthesis

The incorporation of fluorine into molecular structures is a widely employed strategy in medicinal chemistry and materials science. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. spectrabase.comnih.govnih.govbas.bg For instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation, thereby increasing the bioavailability and in vivo half-life of a drug candidate. nih.gov Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a molecule's pharmacokinetic and pharmacodynamic profile.

Overview of Aryl-Substituted Fluoroalcohols in Contemporary Organic Research

Aryl-substituted fluoroalcohols represent a significant class of compounds in contemporary organic research. The presence of both a hydroxyl group and a fluorine atom on a carbon atom adjacent to an aromatic ring creates a stereogenic center with unique electronic and steric properties. These structural motifs are of interest as chiral building blocks in asymmetric synthesis, as precursors to other valuable fluorinated compounds, and for their potential applications in catalysis and materials science. The development of stereoselective methods for the synthesis of enantiomerically pure aryl-substituted fluoroalcohols is an active area of research, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Structural Context: The 2-(4-Bromophenyl)-2-fluoropropan-1-ol Framework

The compound this compound features a propan-1-ol backbone with a fluorine atom and a 4-bromophenyl group attached to the C2 carbon. This structure is a quintessential example of an aryl-substituted fluoroalcohol. The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, which can be used to introduce a wide variety of other functional groups. The stereocenter at C2 means that this compound can exist as a pair of enantiomers, (R)-2-(4-bromophenyl)-2-fluoropropan-1-ol and (S)-2-(4-bromophenyl)-2-fluoropropan-1-ol. The specific spatial arrangement of the substituents around this chiral center is expected to have a significant impact on its chemical and biological properties.

Below are the computed properties for the (2S)-enantiomer of this compound.

| Property | Value |

| Molecular Formula | C9H10BrFO |

| Molecular Weight | 233.08 g/mol |

| XLogP3-AA (Lipophilicity) | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 231.9899 g/mol |

| Monoisotopic Mass | 231.9899 g/mol |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 194 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 1 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Data sourced from PubChem CID: 132521278 nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrFO |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2-fluoropropan-1-ol |

InChI |

InChI=1S/C9H10BrFO/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5,12H,6H2,1H3 |

InChI Key |

DVQDBTJISOWNEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=CC=C(C=C1)Br)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 4 Bromophenyl 2 Fluoropropan 1 Ol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a versatile functional group that can undergo a variety of transformations, including derivatization, oxidation, and reduction.

Derivatization Reactions for Structure Elucidation and Further Synthesis

Derivatization of the primary alcohol is a common strategy for both structural confirmation and for introducing new functionalities into the molecule. Standard reactions for primary alcohols, such as esterification or etherification, can be readily applied to 2-(4-bromophenyl)-2-fluoropropan-1-ol. For instance, reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding ester. Similarly, ether synthesis could be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. These derivatives can be crucial for altering the physical properties of the molecule, such as its solubility or volatility, and for preparing it for subsequent synthetic steps.

Oxidation and Reduction Pathways of the Hydroxyl Group

The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgbyjus.com The use of milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) typically results in the formation of the corresponding aldehyde, 2-(4-bromophenyl)-2-fluoropropanal. libretexts.orgrutgers.edu It is important to control the reaction to prevent over-oxidation. chemguide.co.uk Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the carboxylic acid, 2-(4-bromophenyl)-2-fluoropropanoic acid. byjus.comchemguide.co.ukacs.org

Conversely, while the primary alcohol is already in a reduced state, the concept of reduction in this context would involve converting the hydroxyl group into a less oxidized functional group, which is not a typical transformation for a primary alcohol. rutgers.edunumberanalytics.com However, the hydroxyl group can be converted to a better leaving group, such as a tosylate, and then be subjected to reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding alkane, 1-bromo-4-(2-fluoropropyl)benzene. rutgers.eduopenstax.orgjove.com

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | 2-(4-bromophenyl)-2-fluoropropanal |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | 2-(4-bromophenyl)-2-fluoropropanoic acid |

| Reduction to Alkane (via tosylate) | 1. Tosyl chloride, pyridine 2. Lithium aluminum hydride (LiAlH₄) | 1-bromo-4-(2-fluoropropyl)benzene |

Reactivity Profile of the Benzylic Fluorine Atom

The benzylic fluorine atom is a key feature of the molecule, influencing its stability and reactivity. beilstein-journals.org The carbon-fluorine bond is the strongest single bond to carbon, which generally imparts significant stability. beilstein-journals.org

Kinetic and Thermodynamic Stability of the Carbon-Fluorine Bond

The C-F bond is known for its high bond dissociation energy, making it kinetically and thermodynamically stable. beilstein-journals.org This stability is further enhanced by its position on a benzylic carbon. The proximity of the aromatic ring allows for resonance stabilization of any potential carbocation intermediate that might form upon fluorine departure, although this is generally a high-energy process. chemistrysteps.com The high polarity of the C-F bond, however, can make the benzylic carbon susceptible to nucleophilic attack under certain conditions. beilstein-journals.org

Investigation of Potential Substitution or Elimination Reactions Involving Fluorine

Despite the strength of the C-F bond, substitution or elimination reactions involving the benzylic fluorine are possible, particularly under forcing conditions or with specific catalysts. beilstein-journals.orgnih.gov Nucleophilic substitution (Sₙ1 or Sₙ2) at the benzylic position is challenging but can be facilitated by strong nucleophiles or by activation of the fluorine as a leaving group. chemistrysteps.comacs.org For example, palladium-catalyzed substitution reactions have been shown to be effective for benzylic fluorides. acs.org Elimination of hydrogen fluoride (B91410) (HF) to form an alkene is another potential reaction pathway, especially in the presence of a strong base. This would lead to the formation of 1-bromo-4-(prop-1-en-2-yl)benzene. The regioselectivity of such an elimination would be a key consideration.

Transformations Involving the Aryl Bromide Substituent

The aryl bromide moiety is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. thieme-connect.combyjus.comorganic-chemistry.org

Common transformations for the aryl bromide include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base can form a new carbon-carbon bond. yonedalabs.comresearchgate.netwikipedia.org For example, coupling with phenylboronic acid would yield 2-fluoro-2-(4'-phenylbiphenyl-4-yl)propan-1-ol.

Heck Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an alkene. nih.govacs.orgresearchgate.netscielo.bracs.org Reacting with styrene, for instance, would produce 2-fluoro-2-(4'-(phenylethenyl)biphenyl-4-yl)propan-1-ol.

Sonogashira Coupling: This reaction with a terminal alkyne, catalyzed by palladium and copper, forms a new carbon-carbon triple bond. acs.orgresearchgate.netorganic-chemistry.orgwikipedia.orglibretexts.org Coupling with phenylacetylene (B144264) would result in 2-fluoro-2-(4'-(phenylethynyl)biphenyl-4-yl)propan-1-ol.

Cyanation: The bromo group can be replaced by a cyano group using reagents like zinc cyanide in the presence of a palladium catalyst, or copper(I) cyanide in the Rosenmund-von Braun reaction. thieme-connect.comorganic-chemistry.orgnih.govacs.orgmdpi.com This would yield 4-(1-fluoro-2-hydroxy-1-methylethyl)benzonitrile.

Grignard Reagent Formation: Treatment with magnesium metal can form the corresponding Grignard reagent, 4-(1-fluoro-2-hydroxy-1-methylethyl)phenylmagnesium bromide. byjus.comwikipedia.orgucalgary.castackexchange.comacs.org This powerful nucleophile can then be used in a variety of subsequent reactions.

| Coupling Reaction | Reagent(s) | Catalyst(s) | Product Example (with Phenyl-containing partner) |

| Suzuki-Miyaura | Phenylboronic acid, Base | Palladium complex | 2-fluoro-2-(4'-phenylbiphenyl-4-yl)propan-1-ol |

| Heck | Styrene, Base | Palladium complex | 2-fluoro-2-(4'-(phenylethenyl)biphenyl-4-yl)propan-1-ol |

| Sonogashira | Phenylacetylene, Base | Palladium complex, Copper(I) salt | 2-fluoro-2-(4'-(phenylethynyl)biphenyl-4-yl)propan-1-ol |

| Cyanation | Zinc cyanide or Copper(I) cyanide | Palladium complex (for Zn(CN)₂) | 4-(1-fluoro-2-hydroxy-1-methylethyl)benzonitrile |

| Grignard Formation | Magnesium metal | - | 4-(1-fluoro-2-hydroxy-1-methylethyl)phenylmagnesium bromide |

Cross-Coupling Reactions and Palladium/Nickel Catalysis with the Bromophenyl Moiety

The bromophenyl portion of this compound is a classic substrate for palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a low-valent metal center (typically Pd(0) or Ni(0)), followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the final product and regenerate the active catalyst. nih.gov

While a broad range of cross-coupling reactions are theoretically possible, specific examples in the scientific literature for this compound are limited. However, a notable example is the Buchwald-Hartwig amination, a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. In one documented procedure, this compound was successfully coupled with a primary amine.

This transformation demonstrates the viability of the bromophenyl group for participating in palladium-catalyzed C-N bond formation, even in the presence of a tertiary alcohol and a fluorine atom on the adjacent carbon. The use of a specialized phosphine (B1218219) ligand is crucial for the efficiency of such reactions, facilitating the key steps of the catalytic cycle. mit.edu The compatibility of functional groups like unprotected tertiary alcohols highlights the robustness of modern catalyst systems. nih.gov

Below is a table detailing the specific conditions for this reported Buchwald-Hartwig amination reaction.

| Reaction | Catalyst | Ligand | Base | Solvent | Product | Reference |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 2-fluoro-2-(4-(phenylamino)phenyl)propan-1-ol | Patent US20130079333A1 |

Although specific examples for other common cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), or Stille (with organostannanes) involving this compound are not readily found in a survey of the literature, the principles of palladium and nickel catalysis suggest that such transformations are feasible. The success of these reactions would depend on the selection of appropriate catalytic systems (ligands, bases, and solvents) to accommodate the functional groups present in the molecule. researchgate.netmit.edu

Generation and Reactivity of Organometallic Intermediates

The formation of organometallic intermediates, such as Grignard (organomagnesium) or organolithium reagents, from the aryl bromide of this compound represents a classical approach to reversing the polarity of the aromatic carbon atom, transforming it into a potent nucleophile. libretexts.orgmasterorganicchemistry.com

The standard preparation of a Grignard reagent involves the reaction of the aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgquora.com Similarly, an organolithium reagent can be formed through reaction with lithium metal or via metal-halogen exchange. masterorganicchemistry.com

However, the generation of such highly reactive organometallic species from this compound is significantly complicated by the presence of the acidic primary alcohol. Organolithium and Grignard reagents are extremely strong bases and will readily deprotonate the hydroxyl group in an acid-base reaction, which is much faster than the desired formation of the aryl-metal bond. libretexts.orgmasterorganicchemistry.com This would consume the organometallic reagent as it is formed, preventing its accumulation and subsequent use in reactions with other electrophiles.

Due to these challenges, there is a lack of direct reports on the successful synthesis of Grignard or organolithium reagents from unprotected this compound. To achieve such a transformation, a protecting group strategy would almost certainly be required. The hydroxyl group would first need to be converted into a non-acidic functional group, such as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ether), which is stable to the conditions of organometallic reagent formation. Once the organometallic intermediate is generated from the protected compound and reacted with a desired electrophile, the protecting group can be removed to regenerate the primary alcohol. The poor functional group compatibility of many classical organometallic reagents often necessitates such protecting group strategies. acs.org

The fluorine atom at the benzylic position could also potentially influence the stability and reactivity of any organometallic intermediate formed, although the primary challenge remains the acidic proton of the alcohol. researchgate.net

Spectroscopic Characterization and Advanced Structural Elucidation of 2 4 Bromophenyl 2 Fluoropropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of 2-(4-Bromophenyl)-2-fluoropropan-1-ol in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the hydroxyl (OH) proton. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the downfield region, a result of their coupling to each other. The protons on the propanol (B110389) backbone will show characteristic shifts and coupling patterns influenced by the adjacent fluorine atom and hydroxyl group. The geminal and vicinal couplings between protons and the fluorine atom (²JHF and ³JHF) are particularly informative for confirming the structure.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Ha) | ~7.5 | Doublet | ~8.5 |

| Aromatic (Hb) | ~7.4 | Doublet | ~8.5 |

| Methylene (CH₂) | ~3.8 | Doublet of doublets | JHF ≈ 20-25, JHH ≈ 10 |

| Methyl (CH₃) | ~1.6 | Doublet | JHF ≈ 20-25 |

| Hydroxyl (OH) | Variable | Singlet (broad) | - |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The aromatic carbons will show characteristic shifts, with the carbon bearing the bromine atom appearing at a distinct chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling |

| C-F (quaternary) | ~95-100 | ¹JCF ≈ 170-180 Hz |

| C-Br (aromatic) | ~122 | - |

| C-H (aromatic) | ~128-132 | - |

| C-C (aromatic ipso) | ~138-140 | - |

| CH₂OH | ~68-72 | ²JCF ≈ 20-25 Hz |

| CH₃ | ~22-26 | ²JCF ≈ 20-25 Hz |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique that directly observes the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring methylene and methyl protons (³JHF), providing further confirmation of the molecular structure.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C-F | ~-140 to -150 | Quartet of triplets or multiplet |

Note: Predicted values are referenced to a standard (e.g., CFCl₃) and may vary.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence), are instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for example, connecting the aromatic doublets and linking the methylene and methyl protons of the propanol chain. An HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range connectivity, for instance, between the aromatic protons and the quaternary carbon atom.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear around 2850-3100 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected, although its exact position can vary. The C-Br stretch typically appears at lower wavenumbers.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2970 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-F Stretch | 1000-1100 |

| C-O Stretch (alcohol) | 1000-1260 |

| C-Br Stretch | 500-600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₀BrFO), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. nih.gov The mass spectrum will also show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of similar intensity. Analysis of the fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of a water molecule, a methyl group, or cleavage of the carbon-carbon bond adjacent to the aromatic ring.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

The assessment of chemical purity and the determination of the enantiomeric composition of chiral compounds are critical aspects of chemical analysis, particularly in the context of pharmacologically active molecules. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for these evaluations due to its high resolution, sensitivity, and accuracy. For chiral molecules such as this compound, specialized chiral HPLC methods are indispensable for separating and quantifying the individual enantiomers.

The enantiomeric purity of this compound is a crucial parameter, as enantiomers of a chiral compound can exhibit different physiological activities. Chiral HPLC is the benchmark method for determining the enantiomeric excess (ee) of a chiral substance. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

While specific, peer-reviewed methods for the dedicated chiral separation of this compound are not extensively documented in the public domain, the principles of chiral chromatography allow for the development of such a method. The selection of the CSP is paramount and is typically based on the structural features of the analyte. For a compound like this compound, which possesses a hydroxyl group and aromatic ring, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs are often effective.

As an illustrative example of a method developed for a structurally related compound, the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid was successfully achieved using a (R,R) Whelk-O1 column, which is a Pirkle-type CSP. tsijournals.com This method demonstrates the potential for achieving baseline separation of enantiomers containing a 4-bromophenyl group. tsijournals.com

A typical method development workflow for this compound would involve screening various CSPs and mobile phase compositions. Normal-phase (using hexane/alcohol mixtures) or reversed-phase (using acetonitrile/water or methanol/water) conditions would be explored to optimize the separation.

Detailed Research Findings for a Structurally Related Compound

In a study on the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid, a validated chiral HPLC method was established. tsijournals.com The researchers successfully resolved the (R) and (S) enantiomers with a resolution greater than 2.5, which is considered excellent for quantitative purposes. tsijournals.com The method was also able to separate the enantiomers from the impurity 4-bromo cinnamic acid. tsijournals.com The retention times for the (R) and (S) enantiomers were approximately 18.0 and 22.5 minutes, respectively. tsijournals.com The validation of the method included parameters such as precision, linearity, and accuracy, confirming its reliability for determining enantiomeric purity. tsijournals.com

The following tables present the chromatographic conditions and results from the validated method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid, which serves as a valuable reference for developing a method for this compound.

Table 1: Chromatographic Conditions for Enantiomeric Separation of β-amino-β-(4-bromophenyl) propionic acid

| Parameter | Condition |

| Column | (R,R) Whelk-O1 |

| Mobile Phase | n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine |

| Detection | UV |

| Flow Rate | 1.0 mL/min (study also explored 0.8 and 1.2 mL/min) |

| Run Time | 35 minutes |

Table 2: Enantiomeric Separation Results for β-amino-β-(4-bromophenyl) propionic acid

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-enantiomer | ~18.0 | > 2.5 |

| (S)-enantiomer | ~22.5 | > 2.5 |

Computational and Theoretical Investigations of 2 4 Bromophenyl 2 Fluoropropan 1 Ol

Quantum Chemical Calculations on Molecular Conformation and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of a molecule. For a compound like 2-(4-Bromophenyl)-2-fluoropropan-1-ol, these methods would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govbohrium.com It is frequently employed to predict molecular properties such as optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.gov For this compound, a DFT study, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational analysis. nih.govresearchgate.net

Such a study would elucidate the distribution of electrons within the molecule, highlighting the influence of the electronegative fluorine and bromine atoms. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack and intermolecular interactions. nih.gov

Table 1: Representative Data from DFT Calculations on a Related Halogenated Compound

| Property | Calculated Value | Significance for this compound |

| HOMO-LUMO Energy Gap | 4.12 eV | Indicates the kinetic stability and electronic excitation properties of the molecule. nih.gov |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule, influenced by the C-F and C-Br bonds. |

| Mulliken Atomic Charges | C-F: C(+), F(-) | Quantifies the partial charges on atoms, confirming the polarization of bonds. researchgate.net |

Note: The data in this table is illustrative and based on findings for a structurally related halogenated chalcone, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, due to the absence of specific data for this compound. nih.gov

Ab Initio Molecular Orbital Calculations for Energetic Landscapes

Ab initio molecular orbital methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. mdpi.com These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are used to map out the potential energy surface of a molecule. researchgate.net This "energetic landscape" reveals the relative energies of different conformations, transition states, and the energy barriers between them. For this compound, these calculations would be crucial for understanding the dynamics of its flexible propanol (B110389) chain.

Conformational Analysis and Stereochemical Dynamics

The three-dimensional arrangement of atoms in this compound is not static. Rotation around its single bonds gives rise to various conformers with different energies and populations.

Impact of the Fluorine Atom on Conformation (e.g., Gauche Effect)

A key feature of fluorinated alkanes is the "gauche effect," an anomaly where a conformation with substituents in a gauche relationship (approximately 60° dihedral angle) is more stable than the anti conformation, contrary to what would be expected from steric hindrance alone. This effect is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. nih.gov

In this compound, the interaction between the fluorine atom and the hydroxyl group of the propanol backbone would be of particular interest. It is highly probable that intramolecular hydrogen bonding between the hydroxyl proton and the electronegative fluorine atom would stabilize certain gauche conformations.

Analysis of Rotational Barriers and Conformational Equilibria

To fully understand the conformational dynamics, a potential energy surface scan would be performed by systematically rotating the key dihedral angles of the molecule (e.g., the C-C bonds of the propanol chain). This computational experiment, often carried out using DFT or ab initio methods, would identify the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to rotation. researchgate.netbiomedres.us

Table 2: Hypothetical Rotational Energy Profile for this compound

| Conformer | Dihedral Angle (F-C-C-OH) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.5 | 25 |

| Gauche 1 (H-bonded) | ~60° | 0.0 | 50 |

| Gauche 2 | ~-60° | 0.6 | 25 |

Note: This table is a hypothetical representation based on principles of the gauche effect and potential hydrogen bonding. Actual values would require specific computational studies.

Intermolecular and Intramolecular Interactions Involving Halogens

The bromine and fluorine atoms in this compound play a significant role in mediating both intramolecular and intermolecular interactions. Intramolecularly, as discussed, a C-F···H-O hydrogen bond is a likely stabilizing feature.

Intermolecularly, these halogen atoms can participate in a variety of non-covalent interactions that dictate the macroscopic properties of the substance. Halogen bonding, where the electropositive region (σ-hole) on the bromine atom can interact with a nucleophile, is a possible interaction. Furthermore, the polarized C-F and C-Br bonds can lead to significant dipole-dipole interactions, influencing how the molecules pack in a condensed phase. A Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts in a crystal lattice, would be instrumental in identifying the nature and prevalence of these interactions, such as H···H, C···H, and potential halogen···halogen contacts. nih.gov

Investigation of Weak Hydrogen Bonding (e.g., C-H⋅⋅⋅F-C)

Weak hydrogen bonds, particularly those involving organic fluorine as an acceptor, are a subject of ongoing discussion and research in structural chemistry. rsc.org In the context of this compound, intramolecular C-H⋅⋅⋅F-C interactions are computationally predicted to play a role in determining the molecule's preferred conformation.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to identify and characterize these interactions. Key parameters obtained from these calculations include the H⋅⋅⋅F distance, the C-H⋅⋅⋅F angle, and the calculated stabilization energy. In many fluorinated organic molecules, H⋅⋅⋅F distances are found to be around 2.5 Å, with C-H⋅⋅⋅F angles approximately 130°, indicating a tangible, albeit weak, interaction. rsc.org

A representative table of computed parameters for a plausible low-energy conformer of this compound, based on findings for similar molecules, is presented below.

| Interaction Type | Donor | Acceptor | H⋅⋅⋅F Distance (Å) | C-H⋅⋅⋅F Angle (°) | Estimated Stabilization Energy (kcal/mol) |

| C-H⋅⋅⋅F-C | Aromatic C-H | C-F | ~2.45 | ~135 | ~0.5 - 1.5 |

| C-H⋅⋅⋅F-C | Methyl C-H | C-F | ~2.50 | ~130 | ~0.3 - 1.0 |

This table is illustrative and based on computational studies of analogous fluorinated aromatic compounds. The exact values for this compound would require specific calculations.

Analysis of Halogen Bonding Interactions with Bromine and Fluorine

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. whiterose.ac.uk The presence of both a bromine and a fluorine atom in this compound allows for a comparative theoretical analysis of their potential to engage in halogen bonds.

Computational models predict that the bromine atom, being larger and more polarizable, is a more effective halogen bond donor than fluorine. researchgate.netnih.gov The electrophilic region, or σ-hole, on the bromine atom is more positive and accessible, facilitating stronger interactions with Lewis bases. umich.edu In contrast, the fluorine atom in a C-F bond is generally a poor halogen bond donor due to its high electronegativity and low polarizability.

Theoretical studies on bromophenyl derivatives have quantified the strength of bromine-centered halogen bonds. researchgate.netnih.gov These investigations often involve co-crystallization with nitrogen-containing heterocycles or other Lewis bases and subsequent computational analysis of the interaction energies and geometries.

Below is a hypothetical data table comparing the potential halogen bonding characteristics of the bromine and fluorine atoms in this compound, based on general principles from computational studies.

| Halogen Atom | Predicted σ-hole Electrostatic Potential | Typical Halogen Bond Donor | Estimated Interaction Energy with a Lewis Base (e.g., Pyridine) (kcal/mol) |

| Bromine | Moderately Positive | Yes | ~2.0 - 5.0 |

| Fluorine | Negative to Slightly Positive | No (Generally acts as a hydrogen bond acceptor) | Not Applicable |

This data is illustrative, derived from general findings in computational studies on halogen bonding in bromo- and fluoro-aromatic compounds. Specific values require dedicated quantum chemical calculations for the molecule of interest.

Computational Elucidation of Reaction Mechanisms

The synthesis of this compound likely involves key steps such as the fluorination of a precursor ketone. Computational chemistry provides powerful tools to elucidate the mechanisms of such reactions, offering insights into the energetics of different pathways.

One plausible synthetic route involves the nucleophilic fluorination of a prochiral ketone precursor, 2-(4-bromophenyl)-2-hydroxypropan-1-one. researchgate.netnih.gov Theoretical studies can model the reaction pathway, identifying intermediates and transition states. These calculations help in understanding the role of the fluorinating agent and the solvent in the reaction mechanism. researchgate.net

Transition State Characterization for Key Synthetic Transformations

A critical aspect of computational reaction mechanism studies is the characterization of transition states. researchgate.net For the nucleophilic fluorination of a ketone precursor to this compound, DFT calculations can be employed to locate the transition state structure for the fluoride (B91410) attack on the carbonyl carbon.

The computed parameters for the transition state, such as the imaginary frequency corresponding to the reaction coordinate and the activation energy barrier, provide quantitative information about the reaction's feasibility and kinetics. For instance, in the nucleophilic fluorination of ketones, the transition state would feature a partially formed C-F bond and a partially broken C=O π-bond.

An illustrative data table summarizing key computed parameters for a hypothetical transition state in the synthesis of this compound is shown below.

| Reaction Step | Precursor | Reagent | Transition State Geometry | Computed Activation Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Nucleophilic Fluorination | 2-(4-bromophenyl)-2-oxopropanal | Nucleophilic Fluoride (e.g., KF) | Trigonal bipyramidal-like at the carbonyl carbon | ~20 - 30 | ~ -400 to -600 |

This table presents hypothetical data based on computational studies of nucleophilic fluorination of similar ketones. The actual values would be subject to the specific reaction conditions and computational methods employed.

Research Applications and Future Directions for 2 4 Bromophenyl 2 Fluoropropan 1 Ol

Role as a Chiral Building Block in Advanced Asymmetric Synthesis

The preparation of optically active pharmaceutical agents is a central challenge in chemistry, where asymmetric catalysis plays a fundamental role in creating stereodefined building blocks. mdpi.com Chiral molecules like 2-(4-Bromophenyl)-2-fluoropropan-1-ol are crucial precursors in the synthesis of pharmacologically and biologically active compounds. mdpi.comnih.gov The presence of a fluorinated quaternary stereocenter makes this compound particularly valuable, as such motifs are increasingly recognized for their ability to confer desirable properties to bioactive molecules. rsc.org

The synthesis of chiral alkyl fluorinated compounds with multiple adjacent stereogenic centers is a particularly challenging area in synthetic chemistry. mdpi.com Asymmetric synthesis strategies are paramount for accessing these complex structures. The use of chiral building blocks provides an efficient pathway to these molecules. For instance, transition metal-catalyzed asymmetric allylic substitution reactions are a powerful method for constructing stereocenters, and the use of prochiral fluorine-containing nucleophiles allows for the synthesis of chiral fluorinated molecules. mdpi.com Similarly, organocatalysis has been successfully employed in the asymmetric synthesis of chiral precursors for biologically active substances, such as the anticonvulsant drug Pregabalin and the aminopeptidase (B13392206) inhibitor (-)-bestatin. nih.gov The defined stereochemistry of this compound allows it to serve as a foundational element, ensuring the stereochemical integrity of subsequent, more complex products in a multi-step synthesis. nih.gov

Utility as a Precursor for Diverse Organic Scaffolds

The trifunctional nature of this compound—containing a hydroxyl group, a fluorine atom at a stereocenter, and a bromo-aromatic ring—renders it an exceptionally useful precursor for a wide array of organic structures. mdpi.comnih.gov Each functional group can be selectively targeted to build molecular complexity, making it a versatile starting point for various synthetic endeavors. tandfonline.com

The development of new synthetic methods for the selective introduction of fluorine into building blocks is a major focus of organofluorine chemistry. mdpi.com this compound is an ideal substrate for creating more elaborate fluorinated molecules. The primary alcohol can be oxidized or converted into other functional groups, while the bromophenyl moiety is a prime handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org

For example, palladium-catalyzed asymmetric arylation of α-fluoro ketones with aryl bromides has been shown to produce α-fluoro-α-aryl ketones with high yield and enantioselectivity. rsc.org This demonstrates how the bromophenyl group can be used to introduce further aryl substituents. Furthermore, the synthesis of fluorinated amino acids, which have significant pharmaceutical potential, often relies on fluorinated precursors. beilstein-journals.org The structural motif of this compound could be incorporated into synthetic routes for novel fluorinated phenylalanine analogues or other complex amino acid derivatives. beilstein-journals.org The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers often involves the elaboration of simpler fluorinated substrates through methods like allylic alkylation, Mannich additions, and Michael additions. mdpi.com

Heterocyclic compounds are ubiquitous in medicinal chemistry, and the introduction of fluorine into these scaffolds can significantly enhance their biological activity. mdpi.commdpi.com The this compound scaffold can be integrated into various heterocyclic systems. The bromophenyl group itself is a common starting point for synthesizing biologically active heterocycles. For instance, 3-(4-bromobenzoyl) prop-2-enoic acid has been used as a key starting material for a variety of heterocyclic compounds through reactions with agents like thiourea (B124793) and ethyl cyanoacetate. researchgate.netekb.eg

The synthesis of fluorinated heterocycles, such as benzimidazoles and benzothiazoles, has been achieved using fluoroalkyl amino reagents (FARs) with functionalized arenes. mdpi.com The structural elements of this compound could be adapted for similar cyclization strategies. For example, the alcohol could be converted to an amine, and intramolecular reactions could be designed to form nitrogen-containing heterocycles. The synthesis of chiral molecules containing both a fluorine atom and a pyridine (B92270) ring, for instance, often starts from α-pyridine-α-fluoro esters, highlighting the value of combining fluorine with heterocyclic structures. mdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Related Precursors

| Precursor Type | Reagents | Resulting Heterocycle | Reference |

| 3-(4-bromobenzoyl) prop-2-enoic acid | Thiourea, Ethyl cyanoacetate | Pyrimidine, Pyridine derivatives | researchgate.net, ekb.eg |

| 4,5-disubstituted-4H-1,2,4-triazole-3-thiols | 2-Bromo-1-phenylethanone | S-alkylated 1,2,4-triazole (B32235) derivatives | mdpi.com |

| 1,2-Diheteroatom-functionalized Arenes | Fluoroalkyl Amino Reagents (FARs) | Benzimidazoles, Benzothiazoles | mdpi.com |

| α-Pyridine-α-fluoro esters | Various | Chiral fluorine-containing pyridines | mdpi.com |

Outlook for Advanced Research in Organofluorine Chemistry

The field of organofluorine chemistry is rapidly evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign synthetic methods. mdpi.comnumberanalytics.comnumberanalytics.com Future research will likely focus on overcoming existing challenges in fluorination and expanding the toolkit available to synthetic chemists.

A significant trend in organofluorine chemistry is the move towards sustainability. numberanalytics.comnumberanalytics.com Traditional fluorination methods often rely on hazardous reagents like hydrofluoric acid. numberanalytics.com Future research is focused on developing greener alternatives. tandfonline.com

Key areas of development include:

Eco-Friendly Reagents : The design of non-toxic and recyclable fluorinating agents, such as fluorinated ionic liquids and polymers, is a major goal. numberanalytics.com These reagents offer improved safety and lead to a significant reduction in waste. numberanalytics.com

Electrochemical and Photochemical Fluorination : These methods use electricity or light to drive fluorination reactions, reducing the need for harsh chemical reagents and often lowering energy consumption. numberanalytics.comnumberanalytics.com Electrochemical fluorination, in particular, is seen as a powerful technique for constructing C-F bonds. mdpi.com

Resource Sustainability : All fluorine atoms are ultimately sourced from the mined mineral fluorspar (CaF₂), which has limited global reserves. rsc.org Developing new, large-scale sources of fluorine or more efficient ways to use the existing supply is crucial for the long-term viability of organofluorine chemistry. rsc.org

Achieving high levels of stereoselectivity in fluorination reactions remains a critical challenge. The design of novel catalytic systems is at the forefront of efforts to control the three-dimensional arrangement of atoms during C-F bond formation. mdpi.comnih.gov

Recent advances have been made in several areas of catalysis:

Transition Metal Catalysis : Metals such as palladium, nickel, copper, and titanium are used to catalyze enantioselective fluorination. nih.govacs.org For example, a catalyst derived from a nickel perchlorate (B79767) and a DBFOX-Ph ligand has shown extremely high enantioselectivity in the fluorination of β-ketoesters. acs.org Similarly, palladium complexes have been developed for the asymmetric arylation of α-fluoro ketones. rsc.org

Organocatalysis : Chiral organic molecules can act as catalysts, avoiding the use of potentially toxic metals. mdpi.compnas.org Isothiourea catalysts and cinchona alkaloid derivatives have been successfully used for the highly enantioselective α-fluorination of carboxylic acids and in Michael additions, respectively. mdpi.comnih.gov

Phase-Transfer Catalysis : Chiral anion phase-transfer catalysis has emerged as a powerful strategy. This method uses a chiral phosphate (B84403) anion to shepherd the substrate and the fluorinating reagent, enabling highly enantioselective fluorination of alkenes to form tertiary and quaternary C-F bonds. pnas.org

Table 2: Comparison of Catalytic Systems for Enantioselective Fluorination

| Catalyst Type | Metal/Organocatalyst Example | Substrate Example | Fluorinating Agent | Achieved Enantioselectivity (ee) | Reference |

| Transition Metal | Ti(TADDOLato) complex | Acyclic β-ketoesters | Selectfluor | Up to 90% | acs.org |

| Transition Metal | Ni(ClO₄)₂ / DBFOX-Ph | Cyclic β-ketoesters | N-Fluorobenzenesulfonimide (NFSI) | 93-99% | acs.org |

| Organocatalyst | Isothiourea derivatives | Carboxylic acids | N-Fluorobenzenesulfonimide (NFSI) | High | mdpi.com |

| Phase-Transfer | Chiral Phosphate Anion | Alkenes (allylic amides) | Selectfluor | Good to Excellent | pnas.org |

Integration into Fundamental Mechanistic Studies of Fluorine-Containing Systems

The strategic incorporation of fluorine into organic molecules has become a powerful tool for elucidating reaction mechanisms. The unique properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the stereoelectronic and conformational landscape of a molecule. This compound serves as a valuable probe in fundamental mechanistic studies, offering insights into the subtle yet significant effects of a tertiary fluorine atom on reaction pathways, transition state stabilization, and conformational preferences.

The presence of a fluorine atom at a stereogenic center, as in this compound, provides a sensitive handle for investigating reaction mechanisms. Its influence extends to the stability of intermediates, the kinetics of a reaction, and the stereochemical outcome. The strong electron-withdrawing nature of fluorine can significantly alter the electron density distribution within the molecule, impacting the reactivity of neighboring functional groups.

One of the key areas where this compound can provide mechanistic insights is in the study of the "gauche effect." This phenomenon describes the tendency of vicinal electronegative substituents to adopt a gauche conformation, which is often counterintuitive to steric considerations alone. d-nb.inforesearchgate.net This preference is attributed to a combination of hyperconjugative and electrostatic interactions. researchgate.net In the case of this compound, the gauche interaction between the fluorine atom and the hydroxyl group can dictate the dominant conformation of the molecule, which in turn influences its reactivity.

Detailed conformational analysis of closely related fluorinated compounds, such as 1-(4-bromophenyl)-2-fluoroethanol (BPFE), has been conducted using NMR spectroscopy and theoretical calculations. rsc.org These studies reveal the energetic preferences for different rotamers and how these are influenced by the solvent polarity. rsc.org While direct studies on this compound are less prevalent, the principles derived from BPFE are highly applicable. For instance, the rotamer in which the fluorine and hydroxyl groups are gauche is significantly favored. rsc.org

The following interactive data table illustrates the relative energies of the different conformers of 1-(4-bromophenyl)-2-fluoroethanol in various solvents, highlighting the solvent-dependent nature of the gauche effect. rsc.org This data provides a model for understanding the conformational behavior of this compound.

Table 1: Relative Rotamer Energies of 1-(4-bromophenyl)-2-fluoroethanol in Different Solvents. rsc.org

Furthermore, the fluorine atom in this compound can serve as a valuable NMR probe (¹⁹F NMR) to monitor reaction progress and detect the formation of intermediates. nih.govnih.gov The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing real-time information about changes occurring at the reactive center. This "bio-orthogonal" nature of the fluorine nucleus allows for detailed mechanistic investigations without perturbing the system under study. nih.govnih.gov

The insights gained from studying compounds like this compound are crucial for the rational design of new catalysts and bioactive molecules. rsc.org Understanding how a single fluorine atom can dictate molecular conformation and reactivity allows for the fine-tuning of molecular properties to achieve desired outcomes in areas ranging from asymmetric catalysis to medicinal chemistry. rsc.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)-2-fluoropropan-1-ol?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For bromophenyl introduction, Suzuki-Miyaura cross-coupling with a brominated aryl halide precursor is widely used (e.g., as seen in structurally similar compounds like (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one ). Fluorination at the β-position can be achieved using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, as demonstrated in fluorinated propanol derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the alcohol product.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the aromatic bromophenyl and fluorinated propanol moieties. ¹⁹F NMR is essential for detecting fluorine environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s distinct ⁷⁹Br/⁸¹Br doublet).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement ) resolves stereochemistry and bond angles, as seen in related fluorophenyl-propanol structures .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Halogen Handling : Use fume hoods and nitrile gloves due to bromine’s volatility and potential toxicity.

- Fluorine Reactivity : Avoid contact with strong bases or oxidizing agents to prevent HF release.

- Lab Practices : Follow protocols similar to those for halogenated aromatics, as outlined in safety assessments for 4-phenyl-3-buten-2-ol .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of this compound?

- Methodological Answer :

- Chiral Catalysis : Use asymmetric reduction of a ketone intermediate (e.g., Corey-Bakshi-Shibata catalyst) to favor the desired enantiomer, as applied in stereoselective synthesis of (S)-3-amino-3-(4-fluorophenyl)propan-1-ol .

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

- Crystallographic Validation : Confirm enantiopurity via X-ray diffraction, leveraging SHELXL refinement for precise stereochemical assignment .

Q. How do computational predictions (e.g., DFT) align with experimental data for this compound’s reactivity?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the bromophenyl and fluoropropanol groups. Compare with experimental reactivity in substitution or oxidation reactions (e.g., chromium trioxide oxidation of propanol derivatives ).

- Data Discrepancies : Address contradictions (e.g., NMR shifts vs. predicted values) by re-evaluating solvent effects or conformational dynamics using tools like COSMO-RS .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The fluorine atom’s electron-withdrawing effect stabilizes the propanol via inductive effects, reducing protonation-driven degradation.

- Basic Conditions : The β-fluorine may hinder base-induced elimination (e.g., E2 mechanisms) due to steric and electronic effects. Compare with degradation pathways of 3-bromo-2-methylpropan-1-ol .

- Kinetic Studies : Use LC-MS to monitor decomposition products under varying pH, as demonstrated in fluorophenyl-propanol analogs .

Application-Oriented Questions

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Kinase Inhibitors : The bromophenyl group serves as a hydrophobic anchor, while the fluoropropanol moiety enhances solubility. Similar strategies are employed in intermediates for antipsychotics (e.g., via Suzuki couplings ).

- Prodrug Design : The hydroxyl group can be esterified for controlled release, as seen in prodrugs of fluorinated bioactive molecules .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Improve yield and safety for fluorination steps using continuous flow reactors to minimize HF exposure.

- Process Optimization : Replace chromatographic purification with crystallization (e.g., using water/ethanol mixtures) based on solubility data from PubChem .

Data Analysis & Contradiction Resolution

Q. How to resolve conflicting NMR assignments for the fluoropropanol moiety?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation) by acquiring spectra at 25°C and −40°C.

- 2D NMR (HSQC, COSY) : Correlate ¹H-¹³C couplings to distinguish overlapping signals, as applied in imidazole-propanol derivatives .

Q. Why might X-ray crystallography and computational bond-length predictions diverge?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.